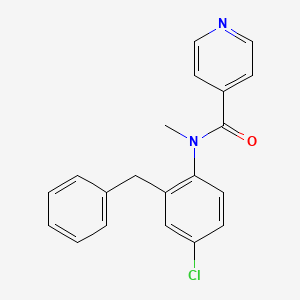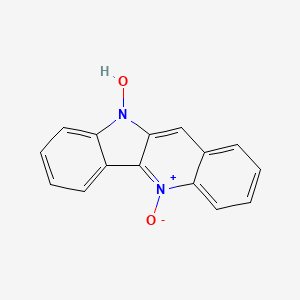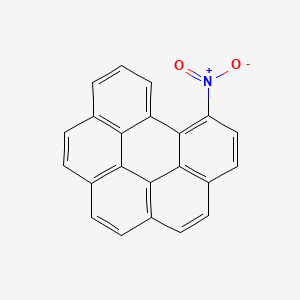
Benzo(ghi)perylene, 7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(ghi)perylene, 7-nitro- is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is known for its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is a product of incomplete combustion and is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions . The 7-nitro derivative introduces a nitro group (-NO2) to the benzo(ghi)perylene structure, which can significantly alter its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)perylene, 7-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
C22H12+HNO3→C22H11NO2+H2O
Industrial Production Methods
Industrial production of benzo(ghi)perylene, 7-nitro- may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
化学反応の分析
Types of Reactions
Benzo(ghi)perylene, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Reduction: The compound can be further oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
科学的研究の応用
Benzo(ghi)perylene, 7-nitro- has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
作用機序
The mechanism of action of benzo(ghi)perylene, 7-nitro- involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different reactivity and biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar number of fused rings but different substitution patterns.
Chrysene: A PAH with four fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
Benzo(ghi)perylene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical and biological properties compared to other PAHs. This modification enhances its reactivity and potential for forming reactive intermediates, making it a valuable compound for studying the effects of nitro-PAHs in various scientific fields .
特性
CAS番号 |
81316-88-3 |
|---|---|
分子式 |
C22H11NO2 |
分子量 |
321.3 g/mol |
IUPAC名 |
15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H |
InChIキー |
QCFGYKUPIIYMMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


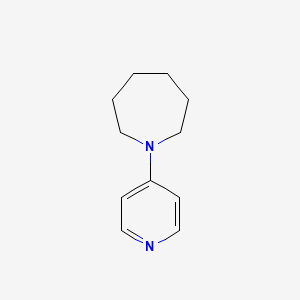
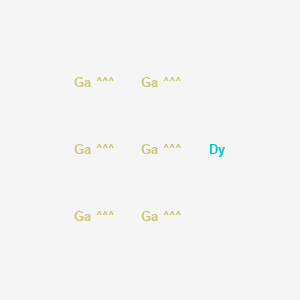
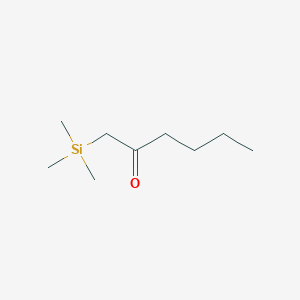

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
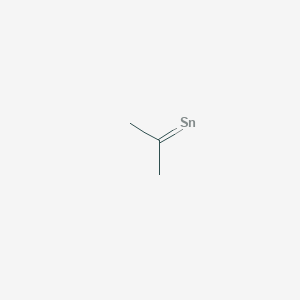
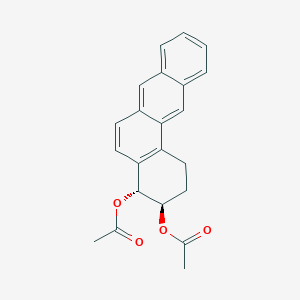
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
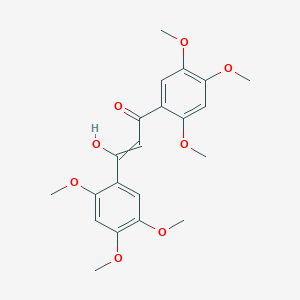
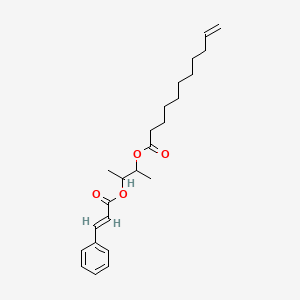
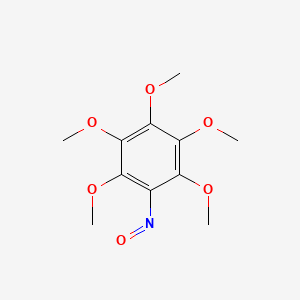
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
